molecular formula C19H24O5 B3966418 ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate

ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B3966418
M. Wt: 332.4 g/mol
InChI Key: PLCXHBPPQGVIKL-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate, also known as EBTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBTP is a pyran derivative that belongs to the class of tetrahydro-2H-pyran-3-carboxylate esters. It is a colorless to pale yellow liquid with a fruity odor and is soluble in most organic solvents.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, insecticidal, and fungicidal properties. This compound has also been found to enhance plant growth and improve crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate in lab experiments is its high purity, which can be achieved using the palladium-catalyzed method of synthesis. Another advantage is its versatility, as it can be used in a range of applications in medicine, agriculture, and material science. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for the study of ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate, including:
1. Further investigation of its mechanism of action to better understand its anti-inflammatory and antitumor effects.
2. Development of this compound-based drugs for the treatment of inflammatory diseases and cancer.
3. Investigation of its potential as a pesticide and plant growth regulator.
4. Further exploration of its potential applications in material science, particularly in the development of OLEDs.
5. Investigation of its potential as a food preservative due to its antioxidant properties.
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, antitumor, insecticidal, and fungicidal properties make it a potential candidate for the development of drugs, pesticides, and plant growth regulators. Further research is needed to fully understand its mechanism of action and explore its potential applications in material science and food preservation.

Scientific Research Applications

Ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxotetrahydro-2H-pyran-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
In agriculture, this compound has been found to exhibit insecticidal and fungicidal properties, making it a potential candidate for the development of pesticides. This compound has also been found to enhance plant growth and improve crop yields, making it a potential candidate for the development of plant growth regulators.
In material science, this compound has been found to have potential applications in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and good electron-transporting properties.

properties

IUPAC Name

ethyl 3-benzyl-5,5,6,6-tetramethyl-2,4-dioxooxane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-6-23-15(21)19(12-13-10-8-7-9-11-13)14(20)17(2,3)18(4,5)24-16(19)22/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCXHBPPQGVIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)C(C(OC1=O)(C)C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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